(2,2-Dinitro-1-phenylethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Dinitro-1-phenylethyl)benzene is an organic compound characterized by the presence of two nitro groups and a phenylethyl group attached to a benzene ring
Preparation Methods
The synthesis of (2,2-Dinitro-1-phenylethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of benzene derivatives using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration, are carefully controlled to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .
Industrial production methods may involve large-scale nitration processes, where the reaction is carried out in continuous flow reactors to achieve high yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
(2,2-Dinitro-1-phenylethyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield (2,2-diamino-1-phenylethyl)benzene.
Scientific Research Applications
(2,2-Dinitro-1-phenylethyl)benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound’s derivatives may have potential biological activities, such as antimicrobial or anticancer properties, making it a subject of interest in medicinal chemistry research.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2,2-Dinitro-1-phenylethyl)benzene involves its interaction with molecular targets through its nitro groups. These groups can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pathways involved may include oxidative stress and the generation of reactive oxygen species, which can affect cellular functions .
Comparison with Similar Compounds
(2,2-Dinitro-1-phenylethyl)benzene can be compared with other nitrobenzene derivatives, such as:
1,2-Dinitrobenzene: Similar in structure but lacks the phenylethyl group, leading to different reactivity and applications.
2,4-Dinitrotoluene: Contains two nitro groups and a methyl group, used in the production of explosives and dyes.
2,4,6-Trinitrotoluene (TNT): A well-known explosive compound with three nitro groups and a methyl group.
Properties
IUPAC Name |
(2,2-dinitro-1-phenylethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c17-15(18)14(16(19)20)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBQULRKZMVJLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C([N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.